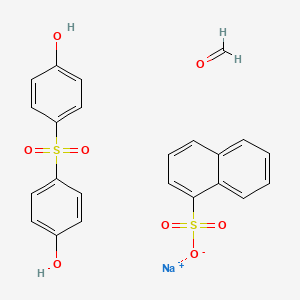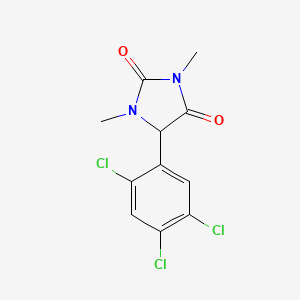![molecular formula C21H23NO5 B14492716 4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate CAS No. 63144-70-7](/img/structure/B14492716.png)
4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate can be achieved through a multi-step process involving the following key steps:
Acetylation of 3-(acetyloxy)benzylamine: This step involves the reaction of 3-(acetyloxy)benzylamine with acetic anhydride to form N-acetyl-3-(acetyloxy)benzylamine.
Formation of the Intermediate: The N-acetyl-3-(acetyloxy)benzylamine is then reacted with 4-(2-bromoethyl)phenyl acetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the development of advanced materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl groups can act as electrophilic centers, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl acetate: A simpler ester with similar functional groups but lacking the complexity of the target compound.
N-acetyl-3-(acetyloxy)benzylamine: An intermediate in the synthesis of the target compound with similar functional groups.
4-(2-bromoethyl)phenyl acetate: Another intermediate used in the synthesis of the target compound.
Uniqueness
4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate is unique due to its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides opportunities for specific interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
63144-70-7 |
|---|---|
Formule moléculaire |
C21H23NO5 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
[4-[2-[acetyl-[(3-acetyloxyphenyl)methyl]amino]ethyl]phenyl] acetate |
InChI |
InChI=1S/C21H23NO5/c1-15(23)22(14-19-5-4-6-21(13-19)27-17(3)25)12-11-18-7-9-20(10-8-18)26-16(2)24/h4-10,13H,11-12,14H2,1-3H3 |
Clé InChI |
ZEFNUQYBXKFPIK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCC1=CC=C(C=C1)OC(=O)C)CC2=CC(=CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


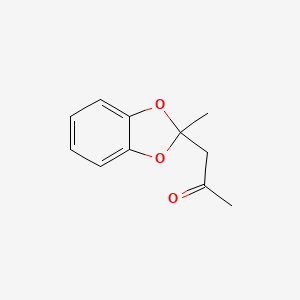
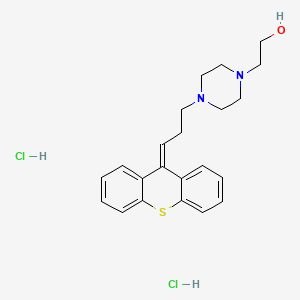

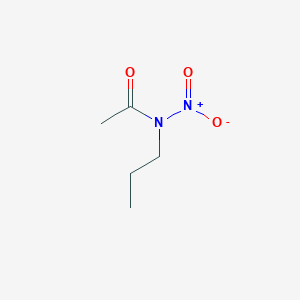
![5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine](/img/structure/B14492649.png)
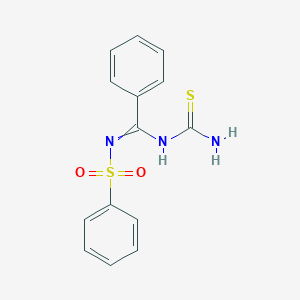

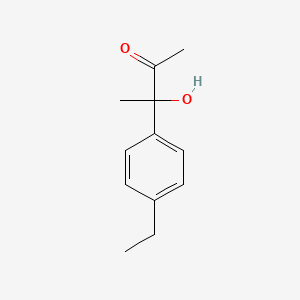

![N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14492688.png)
![6H-Cyclopenta[d]acenaphthylene](/img/structure/B14492697.png)
